Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)-
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Overview
Description
Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)-, also known as Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)-, is a useful research compound. Its molecular formula is C49H66N12O6S and its molecular weight is 951.2 g/mol. The purity is usually 95%.
The exact mass of the compound Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
129244-81-1 |
---|---|
Molecular Formula |
C49H66N12O6S |
Molecular Weight |
951.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-amino-3-(4-methylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C49H66N12O6S/c1-28(2)22-40(60-47(66)41(24-31-26-55-37-13-7-5-10-33(31)37)59-44(63)36(51)23-30-17-15-29(3)16-18-30)46(65)57-39(19-21-68-4)45(64)61-48(67)42(25-32-27-56-38-14-8-6-11-34(32)38)58-43(62)35(50)12-9-20-54-49(52)53/h5-8,10-11,13-18,26-28,35-36,39-42,55-56H,9,12,19-25,50-51H2,1-4H3,(H,57,65)(H,58,62)(H,59,63)(H,60,66)(H4,52,53,54)(H,61,64,67)/t35-,36-,39-,40-,41+,42+/m0/s1 |
InChI Key |
XYWLXVYDTHKSAT-ZZDDQDSOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N)N |
SMILES |
CC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N)N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N)N |
129244-81-1 | |
Synonyms |
(Arg(6),Trp(7,9),N-MePhe(8))-substance P(6-11) 6-Arg-7,9-Trp-8-Me-Phe-substance P (6-11) 6-arginyl-7,9-tryptophyl-8-methylphenylalanine-substance P (6-11) AntG Arg(6)-D-Trp(7,9)-MePhe(8)-SP(6-11) SP-ANT substance P (6-11), Arg(6)-Trp(7,9)-Me-Phe(8)- substance P (6-11), arginyl(6)-tryptophyl(7,9)-methylphenylalanine(8)- |
Origin of Product |
United States |
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